molecular formula C10H18N2O2 B080068 1,1-Bis(morpholino)ethylene CAS No. 14212-87-4

1,1-Bis(morpholino)ethylene

Cat. No. B080068
CAS RN: 14212-87-4
M. Wt: 198.26 g/mol
InChI Key: MNEZCVVWTRIDOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives often involves complex reactions with ethylene or ethylene-bridged structures as intermediates or core components. For instance, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds demonstrate different rotation restrictions around the C(Ar)-N bonds, indicating the synthesis's complexity and the structural diversity that can be achieved (Hermon & Tshuva, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to "1,1-Bis(morpholino)ethylene" often features complex arrangements with specific electronic structures, as seen in the synthesis of ethylene-bridged ligands and their complexes (Singh et al., 2000). These structures highlight the importance of understanding the electronic contributions and geometrical constraints in designing such molecules.

Chemical Reactions and Properties

The reactivity of morpholine derivatives can vary significantly depending on their structure. For example, reactions involving morpholinothiocarbonyl disulfide with iodine showcase the complex interplay between charge transfer and oxidation reactions in the synthesis of related compounds (Bigoli et al., 1985). These reactions underline the diverse chemical behavior that can be expected from "1,1-Bis(morpholino)ethylene"-like molecules.

Physical Properties Analysis

The physical properties of compounds structurally similar to "1,1-Bis(morpholino)ethylene" can be inferred from studies on related molecules. For instance, the investigation into the structural organization of bis(diethyldithiocarbamato) morpholine-zinc(II) and -copper(II) reveals insights into solid-state solvation effects, highlighting the impact of molecular structure on physical properties (Ivanov et al., 2001).

Chemical Properties Analysis

The chemical properties of morpholine and ethylene-containing compounds often involve unique reactivities and potential for complexation with metals, as shown in the study of bis(morpholinothiocarbonyl) disulfide and its iodine-induced oxidation products (Bigoli et al., 1985). These properties are crucial for understanding the chemical versatility and application potential of such molecules.

Scientific Research Applications

  • Catalysis in Ethylene Oligo-/Polymerization : Iron and cobalt catalysts supported by ligands including 1,1-Bis(morpholino)ethylene variants have shown promise in ethylene oligo-/polymerization. Adjusting ring strain in these ligands can significantly impact the catalytic activities and thermal stability of the catalysts, enabling the production of linear vinyl-polyethylenes, which are useful in creating long-chain branched copolymers and coating materials (Wang, Solan, Zhang, & Sun, 2018).

  • Synthesis of Chromeno[2,3-b]chromenes : The reaction of 1,1-Bis(morpholino)ethylene with o-quinone methides leads to the synthesis of chromeno[2,3-b]chromenes. This process involves a cascade of reactions, including a hetero-Diels–Alder reaction, and has implications for the development of new chemical compounds (Osyanin, Osipov, Demidov, Krasnikov, & Klimochkin, 2017).

  • Polymer-Supported Bis(oxazoline)-Copper Complexes : Bis(oxazolines), which can be modified to include 1,1-Bis(morpholino)ethylene, have been used to create polymer-supported copper catalysts. These catalysts are effective in cyclopropanation reactions of styrene with ethyl diazoacetate and can be easily recovered and reused (Burguete, Fraile, García, Garcia-Verdugo, Luís, & Mayoral, 2000).

  • Electrochemical Applications : 1,1-Bis(morpholino)ethylene derivatives have been explored as components of ionic liquids in electrochemical applications, such as in electrochemical double-layer capacitors (EDLCs). These compounds show potential as electrolytes, offering high conductivity and electrochemical stability (Galiński & Stępniak, 2009).

  • Electrochemical Sensing and Catalysis : Derivatives of 1,1-Bis(morpholino)ethylene have been used in the development of novel iron(II) sulfanyl porphyrazines for electrochemical sensing and catalysis. These materials demonstrate electrocatalytic activity and are promising for the electrochemical oxidation of organic compounds, including bioactive components (Koczorowski, Rębiś, Szczolko, Antecka, Teubert, Milczarek, & Goslinski, 2019).

Safety And Hazards

When handling “1,1-Bis(morpholino)ethylene”, it’s recommended to wear suitable protective equipment and prevent dispersion of dust . It’s also advised to wash hands and face thoroughly after handling .

properties

IUPAC Name

4-(1-morpholin-4-ylethenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(11-2-6-13-7-3-11)12-4-8-14-9-5-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEZCVVWTRIDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(N1CCOCC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337624
Record name 1,1-Bis(morpholino)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(morpholino)ethylene

CAS RN

14212-87-4
Record name 1,1-Bis(morpholino)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Cao, Y Guan, L Yang, M Yan, Q Ma… - Journal of Energetic …, 2019 - Taylor & Francis
An energetic derivative of 2,2′,4,4′,6,6′-hexanitrostilbene (HNS) and 2,4,7,9-tetranitro-10H-benzofuro[3,2-b]indole (TNBFI) has been synthesized from the N,N-dimethylformamide (…
Number of citations: 8 www.tandfonline.com
DV Osipov, VА Osyanin - Chemistry of Heterocyclic Compounds, 2021 - Springer
The minireview summarizes published data on the methods of synthesis of chromeno[2,3-b]chromenes, their benzo analogs, as well as partially hydrogenated and oxidized derivatives. …
Number of citations: 3 link.springer.com
VA Osyanin, AV Lukashenko… - Russian Chemical …, 2021 - iopscience.iop.org
The review summarizes and systematizes the [4+ 2]-cycloaddition reactions of o-quinone methides with electron-rich and electron-deficient olefins. The electron-rich substrates include …
Number of citations: 22 iopscience.iop.org
MAR Silinski, T Uenoyama, RA Fernando… - Journal of Analytical …, 2021 - academic.oup.com
2,2ʹ-Dimorpholinodiethyl ether (DMDEE) is a specialty amine catalyst used in the production of flexible foams, adhesives and coatings. The potential for occupational exposure to …
Number of citations: 8 academic.oup.com
H Cao, M Yan, S Huang, X He, X Cao - Zeitschrift für Kristallographie …, 2021 - degruyter.com
Crystal structure of 2,4,7,9-tetranitro-10H-benzofuro[3,2-b]indole – dimethyl sulfoxide (1/1), C16H11N5O10S Skip to content Should you have institutional access? Here's how to get it ... …
Number of citations: 2 www.degruyter.com
AV Lukashenko, VA Osyanin, DV Osipov… - Chemistry of …, 2016 - Springer
A series of 1H-benzo[f]chromene-2-carbaldehydes was obtained from naphthol Mannich bases and 3-(N,N-diethylamino)acrolein via a cascade reaction comprising [4+2] cycloaddition …
Number of citations: 39 link.springer.com
IА Semenova, VА Osyanin, DV Osipov… - Chemistry of …, 2021 - Springer
A method for the preparation of polycondensed chromeno[2,3-b]chromenes was developed based on the formal [3+3] cycloaddition reaction between 1H-benzo[f]chromene-2-…
Number of citations: 3 link.springer.com

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